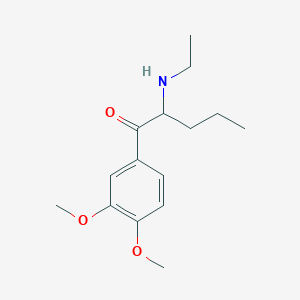

1-(3,4-Dimethoxyphenyl)-2-(ethylamino)pentan-1-one

Vue d'ensemble

Description

DL-4662 (chlorhydrate) est un composé chimique appartenant à la classe des cathinones substituées. Il s'agit d'un dérivé 3,4-diméthoxy de la pentédrone et de l'α-pyrrolidinopentiophénone. Ce composé présente un groupe éthylamine à la place du groupe amino généralement attaché au carbone alpha de la pentédrone .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du DL-4662 (chlorhydrate) implique la réaction de la 3,4-diméthoxyphénylacétone avec l'éthylamine dans des conditions contrôlées. La réaction nécessite généralement un solvant tel que l'éthanol ou le diméthylformamide (DMF) et est réalisée à une température spécifique pour assurer la formation du produit souhaité. Le composé résultant est ensuite converti en sa forme de sel chlorhydrate en le faisant réagir avec de l'acide chlorhydrique .

Méthodes de production industrielle

La production industrielle du DL-4662 (chlorhydrate) suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de solvants et de réactifs de qualité industrielle, et les conditions de réaction sont optimisées pour un rendement et une pureté maximum. Le produit final est soumis à des contrôles de qualité rigoureux pour garantir son adéquation aux applications de recherche et médico-légales .

Analyse Des Réactions Chimiques

Enantiomeric Separation

DL-4662 exists as a racemate in seized samples , with separation achieved through:

- Chiral GC-MS :

- HPLC-UV :

Analytical Characterization

Critical spectroscopic data for structural confirmation:

Stability and Degradation

- Thermal Stability : Decomposes above 200°C via retro-aldol cleavage

- Photodegradation : 35% degradation under UV light (254 nm) after 24 hr, forming demethylated byproducts

- Aqueous Stability : Stable in pH 3–9 for 48 hr; hydrolyzes to carboxylic acid at pH >10

Regulatory Status

DL-4662 is classified as a Schedule I controlled substance in the U.S. under 21 CFR §1308.11 , with explicit listing in Ohio Administrative Code 4729:9-1-01 . Its structural analogs (e.g., pentedrone) show similar regulatory restrictions globally .

Applications De Recherche Scientifique

Structure and Composition

- Chemical Formula : C₁₅H₂₃NO₃

- CAS Number : 955314-83-7

- Molecular Weight : 263.35 g/mol

Synonyms

- DL-4662

- 1-(3,4-Dimethoxyphenyl)-2-(ethylamino)pentan-1-one hydrochloride

- 3',4'-Dimethoxy-alpha-(ethylamino)valerophenone

Psychoactive Effects

DL-4662 belongs to a class of substances known as synthetic cathinones, which are often referred to as "bath salts." These compounds are known for their stimulant properties and can produce effects similar to those of amphetamines and cocaine. Research indicates that synthetic cathinones can lead to increased energy, euphoria, and heightened alertness. However, they also pose significant risks of abuse and adverse effects, including anxiety, agitation, and psychosis .

Toxicological Studies

The toxicological profile of DL-4662 has been a subject of interest due to its association with recreational use and potential for overdose. Studies have documented cases of severe toxicity linked to synthetic cathinones, highlighting the need for comprehensive toxicological assessments. For instance, a study reported multiple cases of acute poisoning related to the use of DL-4662 where symptoms included tachycardia, hypertension, and agitation .

Analytical Chemistry

Analytical methods have been developed for the identification and quantification of DL-4662 in biological samples. Techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) have been employed to analyze this compound in forensic settings. These methods are crucial for law enforcement and clinical toxicology to detect the presence of synthetic cathinones in suspected cases of drug abuse .

Case Study 1: Fatal Poisoning Incident

A notable case involved a fatal poisoning incident where DL-4662 was identified in postmortem samples from an individual who had ingested the substance purchased online as a "bath salt" product. The investigation revealed that high concentrations of DL-4662 were present in the victim's system at the time of death, underscoring the dangers associated with synthetic cathinones .

Case Study 2: Emergency Department Presentations

Another study analyzed emergency department presentations related to synthetic cathinone use. Patients exhibited severe symptoms including hyperthermia and agitation after using products containing DL-4662. This case series highlighted the urgent need for medical professionals to recognize the signs of synthetic cathinone intoxication promptly .

Regulatory Status

DL-4662 has been classified as a controlled substance in various jurisdictions due to its psychoactive properties and potential for abuse. For example, Japan has designated it as a controlled substance since August 2014 . In the United States, ongoing discussions about regulating synthetic cathinones reflect growing concerns about public health implications.

Mécanisme D'action

The exact mechanism of action of DL-4662 (hydrochloride) is not well understood. it is believed to interact with the central nervous system by inhibiting the reuptake of neurotransmitters such as dopamine and norepinephrine. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in stimulant effects .

Comparaison Avec Des Composés Similaires

DL-4662 (chlorhydrate) est similaire à d'autres cathinones substituées telles que la pentédrone et l'α-pyrrolidinopentiophénone. Il est unique en raison de la présence du groupe 3,4-diméthoxyphényle et de la substitution éthylamine. Ces différences structurelles peuvent entraîner des variations dans ses propriétés pharmacologiques et toxicologiques .

Liste des composés similaires

- Pentedrone

- α-Pyrrolidinopentiophénone

- Méthcathinone

- Méphédrone

Activité Biologique

Overview

1-(3,4-Dimethoxyphenyl)-2-(ethylamino)pentan-1-one, commonly referred to as a synthetic cathinone, is a compound that has garnered attention due to its psychoactive properties and potential biological activities. As a member of the cathinone family, it shares structural similarities with other stimulants like methamphetamine and MDMA, which can influence its biological effects.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a phenyl ring substituted with two methoxy groups at the 3 and 4 positions, contributing to its pharmacological properties.

Psychoactive Effects

Research indicates that synthetic cathinones, including this compound, exhibit stimulant effects similar to those of traditional amphetamines. These compounds act primarily by inhibiting the reuptake of neurotransmitters such as dopamine and norepinephrine, leading to increased levels in the synaptic cleft. This mechanism is associated with heightened alertness, euphoria, and increased energy levels .

Toxicological Profile

The toxicological implications of this compound have been documented in various case studies. For instance, instances of acute poisoning linked to synthetic cathinones have been reported, highlighting symptoms such as tachycardia, hypertension, hyperthermia, and severe agitation . The compound has been implicated in several fatalities due to its potent stimulant effects and potential for abuse .

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly increase extracellular dopamine levels in neuronal cell lines. This effect is mediated through its action on dopamine transporters (DAT), which are crucial for dopamine reuptake in the brain .

Case Studies

A notable case study involved a young adult who experienced severe psychological distress after consuming a product containing this compound. The patient exhibited symptoms consistent with acute stimulant intoxication, including paranoia and hallucinations. Toxicology screens confirmed the presence of this compound alongside other substances .

Comparative Biological Activity

| Compound | Mechanism of Action | Effects | Toxicity |

|---|---|---|---|

| This compound | Inhibits DAT and NET | Stimulation, euphoria | High (tachycardia, hyperthermia) |

| Mephedrone | Inhibits DAT and SERT | Euphoria, increased libido | Moderate (agitation, paranoia) |

| MDMA | Inhibits SERT and increases serotonin release | Empathy enhancement | Low to moderate |

Propriétés

Numéro CAS |

1674389-55-9 |

|---|---|

Formule moléculaire |

C15H23NO3 |

Poids moléculaire |

265.35 g/mol |

Nom IUPAC |

1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one |

InChI |

InChI=1S/C15H23NO3/c1-5-7-12(16-6-2)15(17)11-8-9-13(18-3)14(10-11)19-4/h8-10,12,16H,5-7H2,1-4H3 |

Clé InChI |

WZVCLFAACAERMB-UHFFFAOYSA-N |

SMILES |

CCCC(NCC)C(C1=CC=C(OC)C(OC)=C1)=O |

SMILES canonique |

CCCC(C(=O)C1=CC(=C(C=C1)OC)OC)NCC |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

DL-4662; DL4662; DL 4662; J3.314.550K; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.